Dehydroabietyl isothiocyanate

Endometrial Cancer Selective Cytotoxicity Isothiocyanate

Dehydroabietyl isothiocyanate (DAITC) is a semi-synthetic diterpenoid with a unique chiral abietane core and reactive –N=C=S group. It serves as a pre-column chiral derivatization reagent for CE/HPLC and a selective tool for endometrial cancer research. Not substitutable by simple ITCs or leelamine.

Molecular Formula C21H29NS
Molecular Weight 327.5 g/mol
CAS No. 115269-93-7
Cat. No. B037626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDehydroabietyl isothiocyanate
CAS115269-93-7
Molecular FormulaC21H29NS
Molecular Weight327.5 g/mol
Structural Identifiers
SMILESCC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CN=C=S)C
InChIInChI=1S/C21H29NS/c1-15(2)16-6-8-18-17(12-16)7-9-19-20(3,13-22-14-23)10-5-11-21(18,19)4/h6,8,12,15,19H,5,7,9-11,13H2,1-4H3/t19-,20-,21+/m0/s1
InChIKeyAKTYQDWLPBOJTD-PCCBWWKXSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dehydroabietyl Isothiocyanate (CAS 115269-93-7): Procurement Guide for a Semi-Synthetic Rosin-Derived Isothiocyanate


Dehydroabietyl isothiocyanate (DAITC; CAS 115269-93-7), also known as abietyl isothiocyanate (ABITC), is a semi-synthetic diterpenoid derived from dehydroabietylamine (leelamine), a primary amine obtained from the natural resin acid dehydroabietic acid (DHA) [1]. The compound features a bulky, chiral tricyclic abietane core appended with a reactive –N=C=S isothiocyanate group. Its molecular formula is C21H29NS, with a molecular weight of 327.53 g/mol . This combination of a rigid hydrophobic scaffold and an electrophilic warhead distinguishes it from both simple aliphatic isothiocyanates and the parent amine scaffold, conferring unique biological and analytical properties.

Why Simple Isothiocyanate or Amine Substitution Fails for Dehydroabietyl Isothiocyanate


Dehydroabietyl isothiocyanate cannot be generically substituted by other isothiocyanates (e.g., allyl or benzyl ITC) or by its parent amine (leelamine) because the specific molecular architecture dictates both its biological target engagement and its chemical utility. Critically, the isothiocyanate group modifies the pharmacological activity of the dehydroabietyl scaffold in a non-additive manner: it can abolish a key mechanism of the parent amine while conferring a distinct selectivity profile not observed in simple dietary isothiocyanates [1]. Furthermore, the chiral and bulky nature of the dehydroabietyl core is essential for its function as a chiral derivatizing agent, a property absent in achiral or small-molecule isothiocyanate alternatives [2].

Quantitative Differentiation of Dehydroabietyl Isothiocyanate from Closest Analogs


Selective Cytotoxicity in Endometrial Cancer vs. Other Cancer Cell Lines: A Direct Functional Switch from Parent Amine

Abietyl isothiocyanate (ABITC) demonstrates dose-dependent and selective cytotoxicity against endometrial cancer (EC) cell lines (ECC-1, AN3CA, RL95-2) at concentrations ≥1 µM, compared to other cancer cell lines [1]. This selectivity profile is distinct from its parent amine, leelamine, which acts as an androgen receptor (AR) inhibitor in prostate cancer but lacks this specific EC-lineage preference. Importantly, the conversion of leelamine to its isothiocyanate (ABITC) abolishes AR and cell viability inhibition in prostate cancer models, representing a complete functional switch rather than a simple enhancement [2].

Endometrial Cancer Selective Cytotoxicity Isothiocyanate

Chiral Derivatization for Enantiomeric Separation: A Capability Unique to the Dehydroabietyl Scaffold

Dehydroabietylisothiocyanate (DHAIC) is employed as a chiral derivatization reagent for the indirect enantioseparation of racemic amino acids and other chiral analytes in capillary electrophoresis (CE) and HPLC [1]. This application exploits the absolute optical purity and rigid stereochemistry of the dehydroabietic acid-derived core. Simple, achiral isothiocyanates like allyl ITC or benzyl ITC cannot perform this function, and even chiral isothiocyanates based on simpler scaffolds often lack the steric bulk needed for effective diastereomeric resolution.

Chiral Derivatization Capillary Electrophoresis Enantioseparation

Synthetic Yield and Purity as a Gateway to Advanced Rosin-Derived Heterocycles

The synthesis of dehydroabietic isothiocyanate from dehydroabietylamine, carbon disulfide (CS2), and N,N'-dicyclohexylcarbodiimide (DCC) in ethyl ether at -10 to 40°C achieves a highest yield of 84.1% [1]. This high-yielding, well-defined protocol provides reliable access to a versatile electrophilic intermediate. In contrast, the parent dehydroabietic acid itself lacks this reactive isothiocyanate handle, limiting its direct utility in synthesizing thiourea and heterocyclic libraries without additional functional group manipulations.

Synthetic Intermediate Thiourea Synthesis Rosin Chemistry

Optimal Research and Industrial Deployment Scenarios for Dehydroabietyl Isothiocyanate


Endometrial Cancer Research: Selective Cytotoxicity and ROS-Mediated Apoptosis Studies

Employ ABITC at concentrations ≥1 µM to investigate dose-dependent, selective cytotoxicity in endometrial cancer (EC) cell lines (ECC-1, AN3CA, RL95-2). At 5 µM, use ABITC to probe mechanisms of ROS generation, caspase-8 activation, JNK/SAPK signaling, and PARP-1 deactivation [1]. This compound serves as a tool for understanding EC-specific vulnerabilities, given its distinct profile compared to its parent amine, leelamine, which lacks this selectivity and acts on prostate cancer cells via AR inhibition [2].

Analytical Chemistry: Chiral Derivatization for Enantiomeric Purity Assessment

Utilize dehydroabietylisothiocyanate (DHAIC) as a pre-column chiral derivatization reagent for the indirect enantioseparation of chiral amines, amino acids, and alcohols by capillary electrophoresis (CE) or HPLC. React with racemic analytes to form stable diastereomeric thiourea derivatives, which are then resolved using achiral separation conditions with UV detection [1]. This application leverages the compound's absolute optical purity and rigid stereochemistry.

Synthetic Chemistry: Gateway to Bioactive Thiourea and Heterocyclic Libraries

Use dehydroabietic isothiocyanate as a key electrophilic building block for the synthesis of novel hydrazidyl-thioureas and related heterocycles. The compound reacts readily with hydrazides and amines to yield structurally diverse products with potential antimicrobial and cytotoxic activities [1]. The well-characterized synthesis from dehydroabietylamine in 84.1% yield ensures reliable supply for medicinal chemistry campaigns [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dehydroabietyl isothiocyanate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.